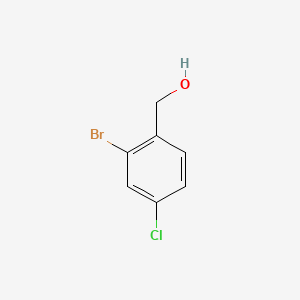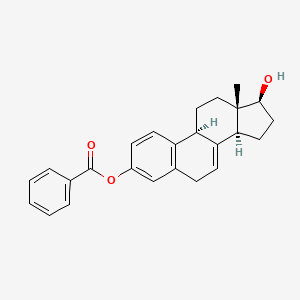
3-O-Benzyl-17beta-Dihydro Equilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Benzyl-17beta-Dihydro Equilin: is a synthetic derivative of equilin, an estrogenic steroid primarily found in the urine of pregnant mares. This compound is characterized by the presence of a benzyl group at the 3-O position and a hydrogenated 17beta position, which modifies its chemical and biological properties. It is used in various biochemical and pharmaceutical research applications due to its unique estrogenic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-17beta-Dihydro Equilin typically involves the benzylation of equilin at the 3-O position followed by hydrogenation at the 17beta position. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate for the benzylation step. The hydrogenation step is usually carried out using a hydrogenation catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Benzyl-17beta-Dihydro Equilin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogenating agents or nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes depending on the oxidizing agent and conditions.
Reduction Products: Further hydrogenated derivatives.
Substitution Products: Compounds with different functional groups replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-O-Benzyl-17beta-Dihydro Equilin is used as a model compound in studying the reactivity and properties of estrogenic steroids. It helps in understanding the effects of structural modifications on the activity of estrogenic compounds.
Biology: In biological research, this compound is used to study estrogen receptor interactions and the biological effects of estrogenic steroids. It serves as a tool to investigate the mechanisms of estrogenic activity in various biological systems.
Medicine: The compound is explored for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders. Its unique structure provides insights into the development of new estrogenic drugs with improved efficacy and safety profiles.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It is also employed in the production of estrogenic formulations and as a reference standard in quality control processes.
Wirkmechanismus
3-O-Benzyl-17beta-Dihydro Equilin exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This activation results in various biological effects, including the regulation of reproductive tissues, maintenance of bone density, and modulation of cardiovascular function. The compound’s unique structure allows it to interact with estrogen receptors with high affinity, making it a potent estrogenic agent.
Vergleich Mit ähnlichen Verbindungen
Equilin: The parent compound, which lacks the benzyl group and hydrogenation at the 17beta position.
17beta-Dihydroequilin: Similar to 3-O-Benzyl-17beta-Dihydro Equilin but without the benzyl group.
Estrone: Another estrogenic steroid with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to the presence of the benzyl group at the 3-O position and the hydrogenation at the 17beta position. These modifications enhance its estrogenic activity and alter its pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications.
Eigenschaften
IUPAC Name |
[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22-23,26H,7,11-14H2,1H3/t20-,22+,23+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDRHYDMTYSBM-GIQJJWITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@@H]2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
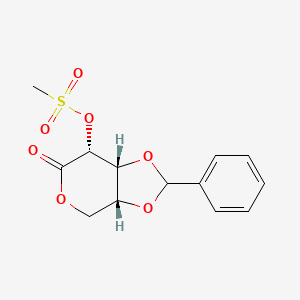
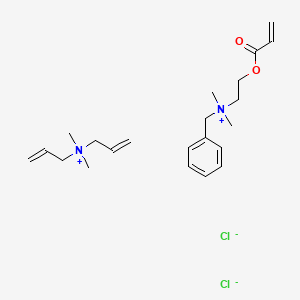
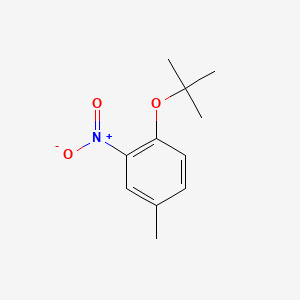
![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)
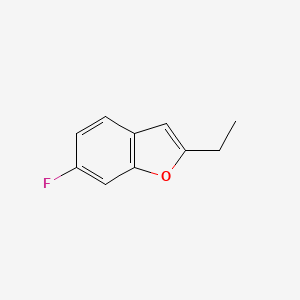


![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)
![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
